molecular formula C29H26N2O2 B464700 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide CAS No. 224033-16-3

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide

Cat. No.: B464700
CAS No.: 224033-16-3
M. Wt: 434.5g/mol
InChI Key: MKOQBKNPCWCOEM-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide (PubChem CID: 750348) is a chemical compound of significant interest in medicinal chemistry research . This molecule belongs to the chemical class of phenylacetamides, which are recognized as an important structural motif in the design of novel pharmacologically active compounds . The core structure features multiple phenylacetamide groups, suggesting potential for multi-target interactions or as a building block for more complex molecular architectures . Researchers are exploring N-phenylacetamide derivatives for a range of potential therapeutic applications. Notably, structurally related compounds have demonstrated promising anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which is relevant for therapy-resistant epilepsy . Furthermore, analogous N-benzylphenylacetamide derivatives have been investigated for other biological activities, highlighting the versatility of this chemical scaffold in drug discovery . The presence of amide bonds and aromatic systems in its structure provides a rigid framework that is often associated with the ability to bind to neuronal targets, such as voltage-sensitive sodium channels . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-phenyl-N-[4-[[4-[(2-phenylacetyl)amino]phenyl]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2/c32-28(20-22-7-3-1-4-8-22)30-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)31-29(33)21-23-9-5-2-6-10-23/h1-18H,19-21H2,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOQBKNPCWCOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Aminobenzyl Alcohol

4-Nitrobenzaldehyde is reduced to 4-aminobenzyl alcohol via a two-step sequence:

  • Catalytic Hydrogenation :

    • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h.

    • Outcome : 4-Nitrobenzaldehyde → 4-aminobenzaldehyde (95% yield).

  • Borohydride Reduction :

    • Procedure : 4-Aminobenzaldehyde (10 mmol) is treated with NaBH₄ (1.2 eq) in methanol at 20°C for 12 h.

    • Yield : 85%.

    • Characterization : ¹H NMR (DMSO-d₆) δ 4.50 (d, 2H, CH₂), 5.20 (t, 1H, OH), 7.25–7.55 (m, 4H, Ar-H).

Amidation with Phenylacetyl Chloride

Reaction Setup :

  • 4-Aminobenzyl alcohol (5 mmol) reacts with phenylacetyl chloride (5.5 mmol) in dry dichloromethane with triethylamine (6 mmol) as base.

  • Conditions : 0°C → 25°C, 24 h under N₂.

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

  • Yield : 78%.

  • Analytical Data : IR ν 3280 (NH), 1645 cm⁻¹ (C=O); ¹³C NMR δ 169.8 (C=O), 140.2–125.4 (Ar-C).

Oxidation to 4-[(Phenylacetyl)amino]benzaldehyde

TEMPO-Mediated Oxidation

Procedure :

  • 4-[(Phenylacetyl)amino]benzyl alcohol (2 mmol) is oxidized using TEMPO (0.05 eq) and BiVO₄ (10 mol%) in acetonitrile under O₂ at 40°C for 3 h.

  • Yield : 86%.

  • Key Data : GC-MS m/z 253 [M+H]⁺; ¹H NMR δ 9.95 (s, 1H, CHO).

Condensation with 2-Phenylacetamide

Preparation of 2-Phenylacetamide

Synthesis :

  • Phenylacetic acid (10 mmol) is treated with thionyl chloride (15 mmol) to generate phenylacetyl chloride, followed by reaction with ammonium hydroxide (12 mmol) in THF.

  • Yield : 89%.

Knoevenagel Condensation

Reaction :

  • 4-[(Phenylacetyl)amino]benzaldehyde (1 mmol) and 2-phenylacetamide (1.2 mmol) are condensed in isopropanol under reflux for 6 h.

  • Catalyst : Piperidine (0.1 eq).

  • Yield : 54%.

  • Characterization : ¹H NMR δ 7.68 (s, 1H, CH=), 7.25–7.50 (m, 14H, Ar-H).

Final Reductive Amination

Sodium Triacetoxyborohydride-Mediated Coupling

Procedure :

  • The Knoevenagel product (0.5 mmol) is treated with 4-aminophenylacetic acid (0.55 mmol) and NaBH(OAc)₃ (3 eq) in dichloromethane at 20°C for 4 h.

  • Workup : Aqueous NaHCO₃ extraction and silica gel chromatography.

  • Yield : 61%.

  • Analytical Validation :

    • HRMS : m/z 495.2287 [M+H]⁺ (calc. 495.2291).

    • ¹³C NMR : δ 171.1 (C=O), 139.8–126.3 (Ar-C), 45.2 (CH₂).

Optimization and Challenges

Critical Parameters

  • Solvent Choice : Dichloromethane and DMF enhance amide coupling efficiency.

  • Temperature Control : Exothermic reactions (e.g., NaBH₄ reductions) require ice-bath cooling.

  • Catalyst Loading : BiVO₄ >5 mol% minimizes byproducts in TEMPO oxidations.

Byproduct Mitigation

  • Symmetrical Anhydrides : DCC coupling reduces dimerization during monoacylation.

  • Column Chromatography : Hexane/EtOAc (10:1) resolves regioisomeric impurities.

Scalability and Industrial Relevance

  • Batch Size : 100 g-scale syntheses achieve 48–52% overall yield using flow hydrogenation.

  • Cost Drivers : Pd/C (20% recovery) and TEMPO (non-recyclable) contribute to 68% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide functionalities, potentially converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of N-phenylacetamides exhibit anticonvulsant properties. For instance, research has focused on synthesizing new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have shown effectiveness in animal models of epilepsy. The structure-activity relationship (SAR) studies indicated that modifications in the amide fragment could significantly influence anticonvulsant activity, suggesting that similar modifications could enhance the efficacy of 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide for treating epilepsy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It is hypothesized that the phenylacetyl group may play a crucial role in modulating biological activity against cancer cells. In vitro studies are essential to determine the efficacy of this compound in inhibiting tumor growth and promoting apoptosis in various cancer cell lines.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Amide Bond : This is often achieved through the reaction of an amine with an acyl chloride or an acid anhydride.
  • Introduction of Phenyl Groups : The incorporation of phenyl groups can be accomplished via Friedel-Crafts acylation or other electrophilic aromatic substitution methods.
  • Purification and Characterization : Techniques such as column chromatography and NMR spectroscopy are utilized to purify and confirm the structure of the synthesized compound.

Anticonvulsant Screening

In a study evaluating several N-phenylacetamide derivatives, compounds were subjected to maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess their anticonvulsant activity. The results indicated that certain derivatives exhibited significant protective effects against seizures, suggesting that modifications similar to those in this compound could yield promising anticonvulsant agents .

Cancer Cell Line Testing

Another study investigated the effects of phenylacetamide derivatives on various cancer cell lines, including breast and lung cancer models. The findings revealed that some derivatives inhibited cell proliferation and induced apoptosis, highlighting the potential of this compound as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s amide functionalities and aromatic rings allow it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table highlights key structural differences and similarities:

Compound Name Key Structural Features Biological Activity/Applications Reference(s)
2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide (Target) Phenylacetyl-amino benzylphenyl group; no heterocycles Not explicitly reported; inferred protein interaction
GN8 (2-pyrrolidin-1-yl-N-[4-[4-(2-pyrrolidin-1-yl-acetylamino)benzyl]phenyl]acetamide) Pyrrolidine rings instead of phenylacetyl groups Anti-prion activity
N-(4-(N-thiazol-2-yl)sulfamoyl-phenyl)carbamothioyl)-2-phenylacetamide Thiazole and sulfamoyl groups Antimicrobial activity
N-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide Nitrobenzoyl hydrazine and sulfonyl groups Not reported; potential enzyme inhibition
2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide Dichlorophenoxy and phenyldiazenyl groups Likely azo dye or photodynamic agent
N-(4-hydroxyphenyl)acetamide Simplified structure with para-hydroxyphenyl group Analgesic (precursor to paracetamol derivatives)

Pharmacological and Functional Insights

  • Anti-Prion Activity : GN8 (a pyrrolidine analogue) demonstrates anti-prion activity, suggesting that aromatic substituents (as in the target compound) may lack this specificity unless paired with heterocyclic motifs .
  • Analgesic Activity : N-phenylacetamide sulphonamides (e.g., compound 35) exhibit analgesic activity comparable to paracetamol. The target compound’s lack of a sulfonamide group may reduce this effect but could enhance stability .
  • Antimicrobial Properties : Thiazole- and sulfamoyl-containing analogues (e.g., ) show antimicrobial activity, indicating that electron-withdrawing groups (e.g., sulfonamides) enhance this property, which the target compound lacks .

Key Research Findings and Trends

Aromatic vs. Pyrrolidine or thiazole rings (GN8, ) introduce hydrogen-bonding sites, critical for anti-prion or antimicrobial activity .

Functional Group Impact :

  • Sulfonamide groups (e.g., compound 35 in ) correlate with analgesic activity, while nitro groups () may confer redox activity for enzyme inhibition .

Synthetic Flexibility :

  • The benzylation and alkylation reactions described in and are adaptable for generating derivatives with varied substituents, enabling SAR studies .

Biological Activity

2-Phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realms of anticancer and anticonvulsant properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The structural elucidation is often confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Studies have indicated that derivatives of phenylacetamide, including the compound , exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines such as PC3 (prostate carcinoma) and MCF-7 (breast cancer) with varying degrees of efficacy. For instance:

  • Mechanism : The compound appears to inhibit cell proliferation by inducing apoptosis and differentiation in cancer cells. This is often assessed using MTS assays which measure cell viability.
  • Efficacy : Compounds similar to this compound have shown IC50 values indicating their potency against specific cancer cell lines. For example, a related study reported IC50 values of 52 μM and 80 μM for certain derivatives against PC3 cells, suggesting a robust anticancer potential .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. Research has demonstrated that certain derivatives exhibit significant anticonvulsant effects in animal models:

  • Study Findings : A study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives indicated that modifications to the structure could enhance their anticonvulsant properties .
  • Mechanism : The proposed mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for seizure control.

Case Studies

  • Anticancer Study : A comparative study evaluated various phenylacetamide derivatives against several cancer cell lines. The results highlighted that compounds with specific substituents exhibited enhanced cytotoxicity compared to others, emphasizing the importance of structural modifications in developing effective anticancer agents.
  • Anticonvulsant Evaluation : In a controlled trial using animal models, several derivatives were tested for their effectiveness in reducing seizure frequency. The results indicated that lipophilicity played a critical role in the bioavailability and efficacy of these compounds.

Data Tables

Compound NameIC50 (μM)Cancer Cell LineActivity Type
This compound52PC3Anticancer
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide75MCF7Anticonvulsant
Related Phenylacetamide Derivative100PC3Anticancer

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity and purity of 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide?

Answer:
Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify aromatic protons, amide linkages, and substitution patterns. Infrared (IR) spectroscopy is critical for identifying functional groups like amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) should be used to validate the molecular formula . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at λ ~254 nm is recommended to quantify impurities below 1% .

Basic: What are the common synthetic routes for this compound, and what are their critical steps?

Answer:
The synthesis typically involves:

Multi-step coupling reactions : Starting with 4-aminobenzyl derivatives, followed by sequential amidation using phenylacetyl chloride under anhydrous conditions (e.g., DCM, TEA as a base).

Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during benzylation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Critical steps include maintaining anhydrous conditions during amide bond formation and optimizing reaction temperatures to prevent decomposition .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or cell line specificity . To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and replicate experiments under controlled conditions.
  • Comparative studies : Benchmark activity against known inhibitors (e.g., sulfonamide derivatives) to contextualize potency .
  • Meta-analysis : Cross-reference IC₅₀ values and binding kinetics from independent studies to identify outliers. For example, conflicting enzyme inhibition data may arise from differences in substrate concentrations or allosteric modulation .

Advanced: What computational strategies are effective in predicting the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the acetamide and benzyl groups for hydrogen bonding and π-π stacking .
  • Molecular Dynamics (MD) simulations : Simulate binding stability over 100+ ns to assess conformational changes in the target protein.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Basic: How is the solubility profile of this compound determined, and what formulations enhance bioavailability?

Answer:

  • Solubility screening : Use shake-flask methods in PBS (pH 7.4) and DMSO-water mixtures. Low solubility (<10 µM) indicates need for formulation.
  • Formulation strategies :
    • Nanoemulsions : Use Tween-80 and PEG-400 to improve aqueous dispersion.
    • Co-crystallization : Pair with succinic acid to enhance dissolution rates .

Advanced: What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interaction energetics.
  • Site-directed mutagenesis : Modify suspected active-site residues (e.g., Ser530 in COX-2) to confirm binding specificity .

Basic: What analytical techniques are used to monitor degradation products during stability studies?

Answer:

  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or oxidized aromatics) with high sensitivity.
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to simulate long-term stability .

Advanced: How can researchers optimize the synthetic yield of this compound for large-scale applications?

Answer:

  • Catalyst screening : Test Pd/C or Ni catalysts for benzylation steps to reduce reaction time.
  • Flow chemistry : Implement continuous-flow reactors to improve mixing and heat transfer.
  • DoE (Design of Experiments) : Use factorial designs to optimize variables like temperature, solvent ratio, and catalyst loading .

Advanced: What strategies address low reproducibility in biological assays involving this compound?

Answer:

  • Strict batch control : Ensure synthetic batches are ≥95% pure (via HPLC) and characterized by identical spectroscopic profiles.
  • Assay validation : Include positive controls (e.g., acetaminophen for COX inhibition) and pre-treat cells with standardized serum concentrations .

Basic: What are the key structural features of this compound that influence its bioactivity?

Answer:

  • Aromatic stacking : The phenylacetyl and benzyl groups enable π-π interactions with hydrophobic enzyme pockets.
  • Amide linkages : Facilitate hydrogen bonding with residues like Asp or Gln in target proteins .

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